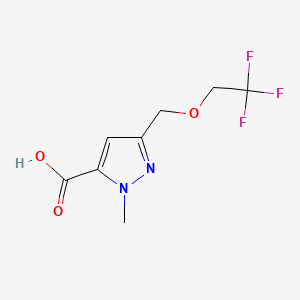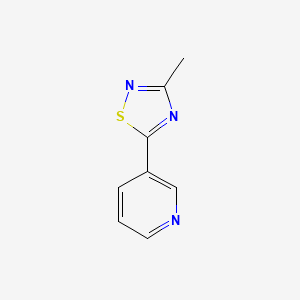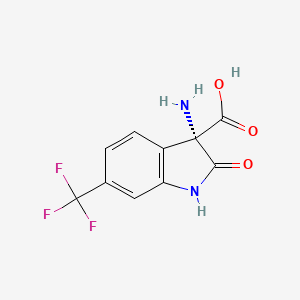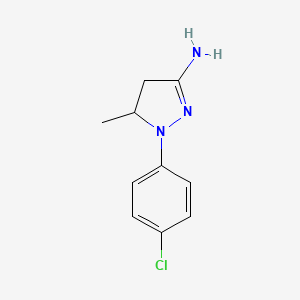
Cyclopropyl 3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl 3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of a cyclopropyl group, a methyloxirane ring, and a carboxylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyl 3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl carboxylic acid with methyloxirane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of tertiary amines to facilitate the ring-opening of the oxirane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl 3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of β-hydroxy esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Tertiary amines and carboxylic acids are often employed as catalysts and reactants in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: β-hydroxy esters.
Applications De Recherche Scientifique
Cyclopropyl 3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of resins, plasticizers, and other industrial materials.
Mécanisme D'action
The mechanism of action of cyclopropyl 3-methyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can be catalyzed by tertiary amines. This process leads to the formation of β-hydroxy esters, which can further undergo various transformations. The molecular targets and pathways involved in these reactions are primarily related to nucleophilic substitution and esterification processes .
Comparaison Avec Des Composés Similaires
Cyclopropyl 3-methyloxirane-2-carboxylate: Unique due to its combination of cyclopropyl and methyloxirane groups.
Cyclopropyl carboxylate: Lacks the oxirane ring, leading to different reactivity.
Methyloxirane carboxylate: Contains the oxirane ring but lacks the cyclopropyl group.
Uniqueness: this compound is unique due to its structural combination of a cyclopropyl group and a methyloxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
cyclopropyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4-6(9-4)7(8)10-5-2-3-5/h4-6H,2-3H2,1H3 |
Clé InChI |
LYQGQPLLPLGGNX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)C(=O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)

![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)

![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)
![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)


